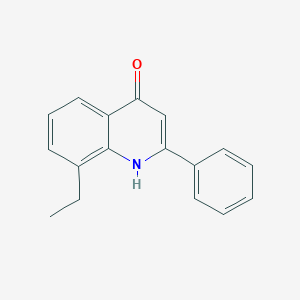

8-Ethyl-2-phenyl-4-quinolinol

Description

8-Ethyl-2-phenyl-4-quinolinol is a synthetic derivative of 8-quinolinol, a heterocyclic compound with a hydroxyl group at position 8 and a quinoline backbone. The ethyl and phenyl substituents at positions 8 and 2, respectively, confer distinct electronic and steric properties to the molecule. Such derivatives are of interest in materials science and industrial chemistry, particularly as corrosion inhibitors and functional additives .

Properties

CAS No. |

1070879-72-9 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

8-ethyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H15NO/c1-2-12-9-6-10-14-16(19)11-15(18-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19) |

InChI Key |

VJVFULOSEFIFDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Ethyl-2-phenyl-4-quinolinol involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2-phenylquinoline with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

8-Ethyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2,4-dione derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

8-Ethyl-2-phenyl-4-quinolinol has been investigated for its anticancer activities. Research indicates that compounds with the 8-hydroxyquinoline scaffold possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cells, with some derivatives demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against a range of pathogenic bacteria, showing effectiveness comparable to established antibiotics. For example, certain derivatives demonstrated minimal inhibitory concentrations (MICs) that were significantly lower than those of standard treatments against strains such as E. coli and S. aureus .

Botulinum Neurotoxin Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of botulinum neurotoxin (BoNT/A). In vitro assays revealed that compounds based on this structure can effectively inhibit the activity of BoNT/A, suggesting a novel therapeutic avenue for treating botulism and related conditions .

Metal Ion Detection

This compound has emerged as a promising chelator for metal ions, particularly in environmental and analytical chemistry. Its ability to form stable complexes with metal ions allows for the detection and quantification of trace metals in various samples. This property is particularly useful in developing fluorescent sensors for heavy metals, which can be applied in monitoring pollution levels in water sources.

Agricultural Applications

The compound's fungicidal properties have been explored in agricultural settings. Research indicates that derivatives of 8-hydroxyquinoline can effectively control plant pathogenic fungi, making them suitable candidates for developing new agricultural fungicides. Studies have shown that specific substituents on the quinoline skeleton enhance fungicidal activity against diseases affecting crops like rice .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as lead compounds in cancer therapy.

| Compound | Cell Line | IC50 Value (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| Derivative A | A-549 | 5.6 | Doxorubicin | 1.83 |

| Derivative B | HepG2 | 10 | Doxorubicin | 1.83 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of various derivatives was assessed against multiple bacterial strains. The findings revealed that some derivatives showed superior efficacy compared to traditional antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC Standard (µg/mL) |

|---|---|---|---|---|

| Derivative C | E. coli | 0.5 | Penicillin G | 1 |

| Derivative D | S. aureus | 0.25 | Erythromycin | 0.5 |

Mechanism of Action

The mechanism of action of 8-Ethyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets and pathways. One key feature is its ability to chelate metal ions, which can disrupt metal-dependent biological processes . This chelation ability is due to the presence of the hydroxyl group at the 4-position of the quinoline ring, which allows it to form stable complexes with metal ions . These interactions can lead to the inhibition of enzymes and other proteins that require metal ions for their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Type

The biological and physicochemical properties of quinolinol derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Steric Effects: The phenyl group at C2 in this compound introduces steric hindrance, reducing reactivity compared to alkyl-substituted analogs like 2-isopropyl-8-quinolinol .

- Electronic Effects: Aromatic substituents (e.g., phenyl) enhance π-π interactions, improving stability in polymeric or surface applications, whereas alkyl groups (e.g., propyl, isopropyl) increase volatility and solubility in non-polar media .

- Synthetic Complexity: Derivatives with bulky substituents (e.g., phenyl) often require multi-step synthesis involving intermediates like methoxyquinoline, whereas alkylation of simpler quinolinols is more straightforward .

Corrosion Inhibition

This compound demonstrates superior corrosion inhibition compared to alkyl-substituted derivatives (e.g., 8-Ethyl-2-propyl-4-quinolinol) due to its ability to form stable chelates with metal surfaces via the hydroxyl and aromatic groups . In contrast, 5-polyethylenoxy-8-quinolinol, with a hydrophilic chain at C5, is less effective in non-aqueous environments but excels in aqueous systems .

Gasoline Additives

2-Isopropyl-8-quinolinol outperforms phenyl-substituted analogs as a gasoline additive due to its lower molecular weight and higher volatility, which facilitate homogeneous mixing with hydrocarbons .

Biological Activity

8-Ethyl-2-phenyl-4-quinolinol is a derivative of 8-hydroxyquinoline, notable for its unique substitution pattern that enhances both its solubility and biological activity. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- An ethyl group at the 8-position

- A phenyl group at the 2-position of the quinoline ring

This specific arrangement contributes to its enhanced chemical reactivity and biological properties compared to other derivatives.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds based on the 8-hydroxyquinoline structure have shown significant anticancer properties. Studies have demonstrated that derivatives like this compound can inhibit the growth of various cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potent anticancer activity .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a variety of pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values generally lower than those of standard antibiotics. For example, one study noted that derivatives showed MIC values ranging from 4 to 16 µg/mL against resistant strains .

3. Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound, particularly in the context of emerging viral threats such as COVID-19. Certain derivatives were found to exhibit significant antiviral effects in vitro, with selectivity indices indicating favorable therapeutic windows .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

- Inhibition of key enzymes involved in cell proliferation and survival.

- Modulation of signaling pathways related to apoptosis and immune responses.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands against structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl and phenyl substituents | Anticancer, antimicrobial |

| 8-Hydroxyquinoline | Hydroxyl group only | Strong chelator, broad-spectrum antimicrobial |

| 5-Chloro-8-hydroxyquinoline | Chlorine at position 5 | Antimicrobial, potential anticancer |

| 7-Hydroxyquinoline | Hydroxyl at position 7 | Antimicrobial |

Case Studies

Several case studies have documented the efficacy of this compound:

- Anticancer Study : A recent trial involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : In a study assessing various derivatives against bacterial strains, this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential for treating resistant infections .

- Antiviral Research : Investigations into its antiviral properties revealed promising results against viral pathogens, suggesting further exploration for therapeutic applications in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.